molecular formula C9H7Cl3N4 B5764705 2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile

2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile

Cat. No. B5764705
M. Wt: 277.5 g/mol
InChI Key: DQOPLAKSLPWWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile, commonly known as T-560, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. T-560 is a heterocyclic compound that contains both nitrogen and chlorine atoms in its structure. In

Mechanism of Action

The exact mechanism of action of T-560 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, including DNA topoisomerase II, cyclin-dependent kinases, and Akt. T-560 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
T-560 has been shown to have various biochemical and physiological effects. In cancer cells, T-560 has been found to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neuronal cells, T-560 has been shown to have neuroprotective effects and may protect against oxidative stress and inflammation. In immune cells, T-560 has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using T-560 in lab experiments is its potency and specificity. T-560 has been shown to have potent inhibitory effects on various enzymes and proteins involved in cancer cell proliferation and survival. However, one limitation of using T-560 in lab experiments is its solubility. T-560 is only soluble in organic solvents such as DMSO and DMF, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of T-560. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of T-560 and its potential applications in immunology.

Synthesis Methods

The synthesis of T-560 involves the reaction of 2,4,5-trichloronicotinic acid with isopropylidene hydrazinecarboxamide in the presence of thionyl chloride. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

T-560 has been shown to have potential applications in various areas of scientific research, including cancer research, neuroscience, and immunology. In cancer research, T-560 has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. In neuroscience, T-560 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, T-560 has been found to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

2,4,5-trichloro-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N4/c1-4(2)15-16-9-7(11)6(10)5(3-13)8(12)14-9/h1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPLAKSLPWWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967610
Record name 2,4,5-Trichloro-6-[(propan-2-ylidene)hydrazinylidene]-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridine-3-carbonitrile

CAS RN

5309-14-8
Record name 2,4,5-Trichloro-6-[(propan-2-ylidene)hydrazinylidene]-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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